An In-depth Technical Guide to 1-Methylpiperazine-d8: Chemical Properties and Stability
An In-depth Technical Guide to 1-Methylpiperazine-d8: Chemical Properties and Stability
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Methylpiperazine-d8 is the deuterated analogue of 1-methylpiperazine, a heterocyclic organic compound. In this isotopically labeled version, eight hydrogen atoms on the piperazine ring are substituted with deuterium, a stable isotope of hydrogen. This substitution renders 1-Methylpiperazine-d8 an invaluable tool in analytical chemistry, primarily serving as an internal standard for highly accurate quantification by mass spectrometry.[1][2][3] While its chemical reactivity mirrors that of its non-deuterated counterpart, the increased mass allows for precise differentiation in mass spectrometric analyses. Furthermore, the incorporation of deuterium can subtly alter the pharmacokinetic and metabolic characteristics of a molecule, an aspect of significant interest in the field of drug development.[4]
This technical guide provides a comprehensive overview of the chemical properties, stability, and principal applications of 1-Methylpiperazine-d8, tailored for its use within a research and development context.
Chemical and Physical Properties
The key chemical and physical properties of 1-Methylpiperazine-d8 are detailed in the table below. For properties where specific data for the deuterated form is unavailable, the corresponding data for the non-deuterated form (1-Methylpiperazine) is provided as a reference and is duly noted.
| Property | Value | Reference(s) |
| Chemical Name | 1-Methylpiperazine-2,2,3,3,5,5,6,6-d8 | [5] |
| Synonyms | N-Methylpiperazine-d8, 1-Methyl-1,4-piperazine-d8 | [5] |
| CAS Number | 917358-65-7 | [5] |
| Molecular Formula | C₅H₄D₈N₂ | [4] |
| Molecular Weight | 108.21 g/mol | [5] |
| Appearance | Colorless to light yellow liquid | [6] |
| Boiling Point | 138 °C (lit.) | [5] |
| Melting Point | -6 °C (for non-deuterated form) | |
| Density | 0.974 g/mL at 25 °C | [5] |
| Solubility | Soluble in water and common organic solvents | [6] |
| Isotopic Purity | ≥ 98 atom % D | [5] |
Stability and Storage
Under recommended storage conditions, 1-Methylpiperazine-d8 is a stable compound. It is, however, hygroscopic and sensitive to moisture. Consequently, it should be stored in a tightly sealed container in a dry, well-ventilated environment. For extended storage, maintaining a temperature of -20°C is advised.
Incompatible Materials:
-
Strong oxidizing agents
-
Acids
-
Acid chlorides
-
Acid anhydrides
Experimental Protocols
Determination of Boiling Point
The boiling point of 1-Methylpiperazine-d8 can be accurately determined utilizing a standard micro boiling point apparatus.
Materials:
-
Sample of 1-Methylpiperazine-d8
-
Capillary tubes (sealed at one end)
-
Calibrated thermometer
-
Heating apparatus (e.g., oil bath, heating block)
-
Small test tube
Procedure:
-
A small volume (a few drops) of 1-Methylpiperazine-d8 is introduced into the small test tube.
-
A sealed capillary tube is inverted and placed within the test tube containing the sample.
-
The test tube is securely attached to a thermometer, ensuring that the sample and the thermometer bulb are at the same vertical level.
-
The apparatus is heated at a slow and steady rate while observing the capillary tube.
-
As the temperature approaches the boiling point, a stream of bubbles will be observed emerging from the open end of the capillary tube.
-
Heating is continued until a rapid and continuous stream of bubbles is evident.
-
The heat source is then removed, and the apparatus is allowed to cool gradually.
-
The boiling point is recorded as the temperature at which the liquid just begins to be drawn into the capillary tube.
Use as an Internal Standard in LC-MS/MS Analysis
Due to its chemical and physical similarities to 1-methylpiperazine, including co-elution during chromatographic separation, 1-Methylpiperazine-d8 is an exemplary internal standard for its quantification in complex matrices, as it can be distinctly identified by mass spectrometry.[1][2][3]
Materials:
-
1-Methylpiperazine-d8 (internal standard)
-
Analyte (1-methylpiperazine)
-
Biological or environmental matrix (e.g., plasma, urine)
-
LC-MS/MS instrumentation
-
High-purity solvents for sample extraction and mobile phase preparation
Procedure:
-
Stock Solution Preparation: Prepare concentrated stock solutions of both the analyte (1-methylpiperazine) and the internal standard (1-Methylpiperazine-d8) in a suitable solvent.
-
Calibration Standard and Quality Control Sample Preparation: Create a series of calibration standards by spiking known concentrations of the analyte into the sample matrix. A fixed concentration of the internal standard is added to all calibration standards and quality control samples.
-
Sample Preparation: To the unknown samples, add the same fixed concentration of the internal standard as was added to the calibration standards. A sample extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) is then performed to remove potential interferences.
-
LC-MS/MS Analysis: The prepared samples, calibration standards, and quality control samples are injected into the LC-MS/MS system for analysis.
-
Data Acquisition and Processing: Monitor the specific mass transitions for both the analyte and the internal standard. The peak areas of the analyte and the internal standard are integrated.
-
Quantification: Calculate the ratio of the peak area of the analyte to the peak area of the internal standard. A calibration curve is constructed by plotting the peak area ratio against the concentration of the analyte for the calibration standards. The concentration of the analyte in the unknown samples is then determined by interpolating their peak area ratios on this calibration curve.
Synthesis
While a detailed, specific synthesis protocol for 1-Methylpiperazine-d8 is not widely published, the general methodology for preparing such deuterated compounds typically involves the use of deuterated starting materials or reagents in a synthetic pathway analogous to that of the non-deuterated compound. A prevalent method for the synthesis of 1-methylpiperazine is the reaction of piperazine with a suitable methylating agent.[7][8] To synthesize the d8 analogue, a deuterated piperazine could be employed as a starting material. An alternative strategy, which has been described for the synthesis of other deuterated piperazine-type compounds, involves the reduction of appropriate amide and imide precursors using a deuterated reducing agent such as lithium aluminum deuteride.[9]
Applications
The predominant application of 1-Methylpiperazine-d8 is as an internal standard in quantitative analytical techniques, including gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2][3] Its use is of particular importance in pharmacokinetic studies, therapeutic drug monitoring, and environmental testing, where precise and accurate quantification of 1-methylpiperazine is essential.[4] Given that the non-deuterated form, 1-methylpiperazine, is a precursor in the synthesis of numerous pharmaceutical compounds, its deuterated analogue is also a valuable tool for studying the metabolism of these drugs.[6][7]
Signaling Pathways and Experimental Workflows
Based on a thorough review of the scientific literature, there is no evidence to suggest that 1-Methylpiperazine-d8 is directly involved in any specific biological signaling pathways. Its utility is primarily as an analytical standard rather than as a biologically active compound in such contexts.
The most pertinent experimental workflow in which 1-Methylpiperazine-d8 is a key component is its application as an internal standard in quantitative LC-MS/MS analysis. A generalized representation of this workflow is provided below.
Caption: Workflow for quantitative analysis using a deuterated internal standard.
Conclusion
1-Methylpiperazine-d8 is a chemically stable, deuterated compound that represents an essential tool for scientists and researchers in the domain of analytical chemistry. Its principal application as an internal standard in mass spectrometry-based quantification underpins the accuracy and reliability of analytical data, a critical requirement in drug development and a wide array of other research disciplines. Although direct involvement in biological signaling pathways has not been reported, its function in facilitating precise measurements of its non-deuterated analogue makes it a vital component in the comprehensive study of pharmaceuticals and other chemical entities that incorporate the 1-methylpiperazine scaffold.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. google.com [google.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. medchemexpress.com [medchemexpress.com]
- 5. N-甲基哌嗪-2,2,3,3,5,5,6,6-d8 98 atom % D, 98% (CP) | Sigma-Aldrich [sigmaaldrich.com]
- 6. 1-Methylpiperazine: exploring the properties and applications of a versatile organic compound_Chemicalbook [chemicalbook.com]
- 7. N-METHYLPIPERAZINE - Ataman Kimya [atamanchemicals.com]
- 8. 1-Methylpiperazine: synthesis, applications and safety_Chemicalbook [chemicalbook.com]
- 9. SYNTHESIS AND APPLICATIONS OF DEUTERIUM LABELLED PIPERAZINE TYPE PHENOTHIAZINES [harvest.usask.ca]

